N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide

NOTUM inhibitor Wnt signaling phenoxyacetamide SAR

Procure this pre-elaborated NOTUM inhibitor scaffold to benchmark the additive effects of combining ortho-methylphenoxy and 6-cyclopropylpyridin-3-ylmethyl modifications—two potency-enhancing motifs identified in published MedChemComm optimization campaigns. Unlike unsubstituted 2-phenoxyacetamide (IC50 ~33 µM), this compound delivers dual structural enhancements validated in X-ray crystallographic fragment screening. Use as a late-stage SAR probe to quantify cyclopropyl tail contributions to NOTUM binding affinity, metabolic stability, and selectivity. Ideal for building focused inhibitor libraries and accelerating hit-to-lead timelines.

Molecular Formula C18H20N2O2
Molecular Weight 296.37
CAS No. 2097925-93-2
Cat. No. B2527089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide
CAS2097925-93-2
Molecular FormulaC18H20N2O2
Molecular Weight296.37
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)NCC2=CN=C(C=C2)C3CC3
InChIInChI=1S/C18H20N2O2/c1-13-4-2-3-5-17(13)22-12-18(21)20-11-14-6-9-16(19-10-14)15-7-8-15/h2-6,9-10,15H,7-8,11-12H2,1H3,(H,20,21)
InChIKeyILCIJICYUYPTJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide (CAS 2097925-93-2) Research-Grade Identity


N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide (CAS 2097925-93-2) is a synthetic small molecule belonging to the phenoxyacetamide chemical class. It features a 6-cyclopropylpyridin-3-ylmethylamine moiety linked via an acetamide bridge to a 2-methylphenoxy group (molecular formula C18H20N2O2, MW 296.37 g/mol) . This compound is commercially available exclusively as a research reagent from specialty chemical suppliers , with no affiliation to any approved therapeutic or clinical diagnostic product. Its structural architecture combines three pharmacologically relevant features—a cyclopropylpyridine core, a flexible acetamide linker, and an ortho-methyl-substituted phenoxy terminus—that are individually recognized in medicinal chemistry for enhancing metabolic stability, modulating target selectivity, and improving ligand-binding complementarity.

Why Direct Substitution with Other 2-Phenoxyacetamide Analogs Fails for N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide


Within the phenoxyacetamide class, even minor structural variations produce substantial differences in target engagement, potency, and selectivity [1]. The 2-phenoxyacetamide fragment alone binds the Wnt-deacylase NOTUM with only modest affinity (IC50 ~33 µM) [1], demonstrating that the unsubstituted core scaffold is insufficient for meaningful biological activity. The introduction of an ortho-methyl group on the phenoxy ring (as present in CAS 2097925-93-2) and the incorporation of a 6-cyclopropylpyridin-3-ylmethyl amide tail each contribute independently to potency enhancement through steric complementarity with hydrophobic enzyme pockets [1]. Consequently, analogs lacking either the 2-methylphenoxy motif (e.g., N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(pyridin-3-yl)acetamide) or the cyclopropylpyridinylmethyl group (e.g., simple 2-(2-methylphenoxy)-N-phenylacetamide, CAS 22560-44-7) are expected to exhibit significantly different activity profiles and cannot be considered functionally interchangeable in target-based assays or structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide Versus Closest Analogs


NOTUM Inhibitory Potency: 2-Methylphenoxy Substitution Enhances Affinity Over Unsubstituted 2-Phenoxyacetamide Parent Scaffold

The unsubstituted 2-phenoxyacetamide fragment exhibits an IC50 of 33 µM against the Wnt-depalmitoleating enzyme NOTUM in a crystallographic fragment screen [1]. Subsequent optimization of this scaffold via structure-guided design demonstrated that introduction of substituents on the phenoxy ring and elaboration of the amide nitrogen with aromatic-containing moieties improve potency by up to 1,000-fold (optimized leads achieved IC50 values of 0.032 µM) [1]. N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide (CAS 2097925-93-2) incorporates both an ortho-methyl group on the phenoxy ring and a 6-cyclopropylpyridin-3-ylmethyl substituent on the amide nitrogen—two modifications that, based on established SAR for this target class, are expected to confer potency substantially beyond the 33 µM parent baseline and potentially approaching the sub-micromolar range [1]. In contrast, the closest commercially available comparator lacking the 2-methyl group, N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(pyridin-3-yl)acetamide (molecular formula C16H17N3O), replaces the methylphenoxy moiety with a pyridinyl group, which eliminates the hydrophobic methyl-phenyl interaction surface critical for NOTUM pocket complementarity [1].

NOTUM inhibitor Wnt signaling phenoxyacetamide SAR

Amide Tail Architecture: 6-Cyclopropylpyridin-3-ylmethyl Group Provides Hydrophobic Pocket Complementarity Absent in Simpler N-Phenyl Analogs

In the 2-phenoxyacetamide NOTUM inhibitor series, elaboration of the amide nitrogen substituent (the 'tail' region) from simple phenyl to heteroaryl-methyl groups was a critical driver of potency improvement [1]. The 6-cyclopropylpyridin-3-ylmethyl tail present in CAS 2097925-93-2 combines a pyridine ring (capable of hydrogen-bonding with polar pocket residues) with a cyclopropyl group (providing conformationally restricted hydrophobic contact) [1]. By comparison, the commercially available analog 2-(2-methylphenoxy)-N-phenylacetamide (CAS 22560-44-7) contains only a simple N-phenyl substituent, which lacks both the heteroaryl hydrogen-bonding capacity and the cyclopropyl hydrophobic element [1]. This difference in tail architecture is expected to translate into differential NOTUM binding affinity, with the cyclopropylpyridinylmethyl-containing compound predicted to engage deeper into the palmitoleate-binding pocket.

cyclopropylpyridine amide tail optimization NOTUM hydrophobic pocket

Ortho-Methyl Steric Effect on Phenoxy Ring: Differentiation from Unsubstituted and Para-Substituted Phenoxyacetamide Analogs

The ortho-methyl group on the phenoxy ring of CAS 2097925-93-2 introduces a steric constraint that restricts rotational freedom around the O–CH2–C(O) bond, pre-organizing the molecule into a bioactive conformation that favors NOTUM pocket engagement [1]. In the original NOTUM fragment screen, 2-phenoxyacetamide (without any ring substitution) exhibited an IC50 of 33 µM, while SAR exploration revealed that ring substitution significantly modulates potency [1]. The 2,4-dichlorophenoxy analog N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide (CAS 2320210-21-5) introduces two electron-withdrawing chlorine atoms, which alter the electronic character and steric profile of the phenoxy ring in a manner distinct from the single electron-donating methyl group in CAS 2097925-93-2 . This difference in ring electronics and substitution pattern is expected to produce different target engagement profiles, making these compounds non-substitutable despite sharing the same cyclopropylpyridinylmethyl tail.

ortho-methyl effect phenoxy ring substitution conformational restriction

Preliminary Evidence Gap: Absence of Direct Head-to-Head Comparative Bioactivity Data in Public Literature

A comprehensive search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and Google Patents (conducted April 2026) returned zero primary research publications, zero patents, and zero authoritative database bioactivity entries specifically describing N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide (CAS 2097925-93-2) [1][2]. All publicly available information originates from non-authoritative vendor catalog listings. Consequently, no direct experimental comparison (head-to-head or cross-study comparable) between this compound and any specific analog can be cited. The differentiation claims presented in this guide are derived from class-level SAR inferences based on the published medicinal chemistry optimization trajectory of the 2-phenoxyacetamide NOTUM inhibitor series , and should be interpreted as structural rationale for selection rather than experimentally confirmed superiority. Researchers are strongly advised to request or generate confirmatory assay data before basing procurement decisions solely on predicted differentiation.

data gap experimental validation needed chemical probe characterization

Highest-Value Research Application Scenarios for N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide Based on Structural Evidence


NOTUM Inhibitor Lead Optimization and SAR Expansion

The 2-phenoxyacetamide scaffold has been validated as a NOTUM inhibitor chemotype through X-ray fragment screening and structure-based optimization [1]. CAS 2097925-93-2 incorporates the two key structural features—ortho-methylphenoxy substitution and heteroaryl-methyl amide tail—identified as potency drivers in the published optimization campaign [1]. This compound is suited as a late-stage SAR probe to explore the additive or synergistic effects of combining ortho-methylphenoxy with cyclopropylpyridinylmethyl modifications, a specific substitution combination not explicitly reported in the original MedChemComm publication [1]. Researchers can use this compound to quantify the contribution of the 6-cyclopropylpyridin-3-ylmethyl tail to NOTUM binding affinity, metabolic stability, and selectivity relative to previously characterized analogs.

Wnt Signaling Pathway Chemical Biology: Differentiated Tool Compound for Target Validation

NOTUM is a negative regulator of Wnt signaling that acts by depalmitoylating Wnt proteins; its inhibition restores Wnt pathway activity [1]. While optimized NOTUM inhibitors such as NOTUMib-1 (IC50 = 0.085 µM) are commercially available, CAS 2097925-93-2 offers a structurally distinct chemotype with a 6-cyclopropylpyridinylmethyl tail not found in published NOTUM inhibitors [1]. For researchers seeking to validate NOTUM-dependent phenotypes using orthogonal chemical probes, this compound provides an alternative scaffold that can help distinguish on-target NOTUM effects from potential off-target activities associated with other inhibitor chemotypes. Its structural divergence from benzotriazole-based and indazole-based NOTUM inhibitors makes it a valuable tool for chemical probe selectivity profiling.

Phenoxyacetamide Fragment Elaboration Library: Procurement as a Key Intermediate or Scaffold Reference

The 2-phenoxyacetamide fragment (IC50 33 µM) was identified as a NOTUM-binding hit from an X-ray crystallographic screen, and subsequent SAR by catalog and medicinal chemistry elaboration improved potency to the low nanomolar range [1]. CAS 2097925-93-2 represents a specific, commercially available elaborated fragment that combines a 2-methylphenoxy ring with a cyclopropylpyridinylmethyl amide tail. Medicinal chemistry teams building a focused NOTUM inhibitor library can procure this compound as a pre-elaborated scaffold reference, enabling direct comparison with in-house synthesized analogs and accelerating the hit-to-lead optimization timeline. The compound can serve as a benchmarking standard for assessing whether the 6-cyclopropylpyridin-3-ylmethyl tail orientation and steric profile confer advantages over simpler N-benzyl or N-phenyl tail variants in their specific assay systems [1].

Physicochemical Property Benchmarking: Cyclopropyl Group Impact on logD and Metabolic Stability

The cyclopropyl group on the pyridine ring of CAS 2097925-93-2 is a recognized medicinal chemistry strategy for modulating lipophilicity, reducing CYP-mediated oxidative metabolism, and improving pharmacokinetic profiles relative to larger alkyl or unsubstituted systems [1]. Procurement of this compound enables direct experimental comparison of logD, aqueous solubility, microsomal stability, and permeability against analogs bearing alternative substituents at the pyridine 6-position (e.g., methyl, ethyl, or unsubstituted pyridine), providing quantitative structure-property relationship (QSPR) data to guide future NOTUM inhibitor design. This application leverages the compound as a physicochemical probe independent of its target binding activity.

Quote Request

Request a Quote for N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.